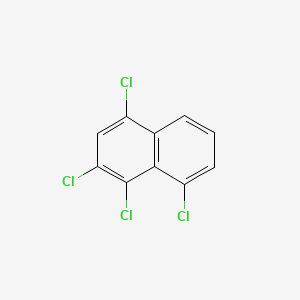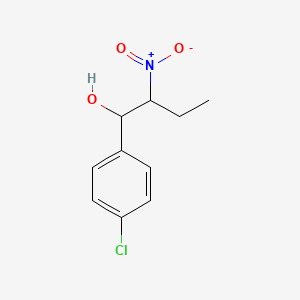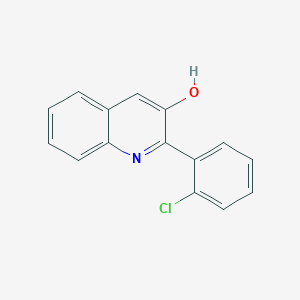![molecular formula C10H17ClN2O B14729527 1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea CAS No. 13908-24-2](/img/structure/B14729527.png)
1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bicyclo[221]hept-2-yl-3-(2-chloroethyl)urea is a chemical compound characterized by its bicyclic structure, which includes a norbornane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea typically involves the reaction of bicyclo[2.2.1]hept-2-ylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidized products may include ketones or carboxylic acids.
Reduction: Reduced products typically include amines or alcohols.
Hydrolysis: Hydrolysis yields amines and carbon dioxide.
Aplicaciones Científicas De Investigación
1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The bicyclic structure may also influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A related compound with a hydroxyl group instead of a urea moiety.
Bicyclo[2.2.1]hept-5-en-2-yl acetate: Another derivative with an acetate group.
Bicyclo[2.2.1]hept-2-ylamine: The amine precursor used in the synthesis of the urea derivative.
Uniqueness
1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea is unique due to its combination of a bicyclic structure and a chloroethyl urea moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
13908-24-2 |
|---|---|
Fórmula molecular |
C10H17ClN2O |
Peso molecular |
216.71 g/mol |
Nombre IUPAC |
1-(2-bicyclo[2.2.1]heptanyl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C10H17ClN2O/c11-3-4-12-10(14)13-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2,(H2,12,13,14) |
Clave InChI |
SYLXUMNNMPYKQK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid](/img/structure/B14729451.png)
![3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14729466.png)



![Ethyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate](/img/structure/B14729486.png)
![2-{2-(Acetyloxy)-3-[2-(acetyloxy)-5-methylbenzyl]-5-chlorobenzyl}-4-methylphenyl acetate](/img/structure/B14729489.png)


![2,3-Dihydro-1h-benzo[f]thiochromene](/img/structure/B14729501.png)



